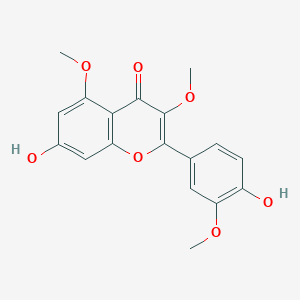![molecular formula C8H10 B14754519 7-Methylidenebicyclo[2.2.1]hept-2-ene CAS No. 694-69-9](/img/structure/B14754519.png)
7-Methylidenebicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylidenebicyclo[221]hept-2-ene is a bicyclic compound with a unique structure characterized by two crossed double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a bicyclic structure. For instance, the reaction between cyclopentadiene and methylene cyclopropane can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
7-Methylidenebicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The exocyclic double bond can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogen sources like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives, such as 7-bromo-7-methylidenebicyclo[2.2.1]hept-2-ene.
Scientific Research Applications
7-Methylidenebicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Methylidenebicyclo[2.2.1]hept-2-ene involves its reactivity towards various electrophiles and nucleophiles. The exocyclic double bond is particularly reactive, allowing for a range of chemical transformations. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles for various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[2.2.1]hepta-2,5-diene: This compound has two conjugated double bonds within the bicyclic framework.
Uniqueness
7-Methylidenebicyclo[2.2.1]hept-2-ene is unique due to its exocyclic double bond, which imparts distinct reactivity compared to other bicyclic compounds. This feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
694-69-9 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
7-methylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H10/c1-6-7-2-3-8(6)5-4-7/h2-3,7-8H,1,4-5H2 |
InChI Key |
WOGPFDVPMQIJBO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


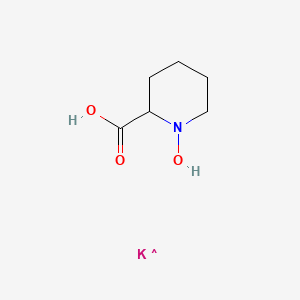

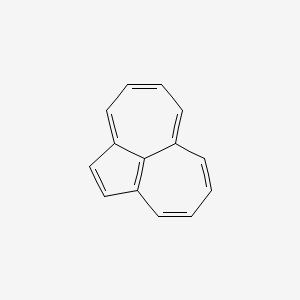
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)

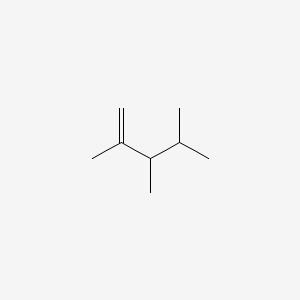
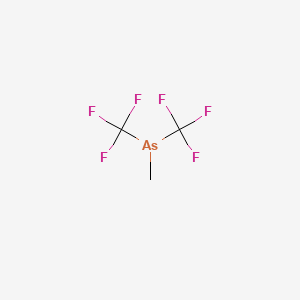


![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)



